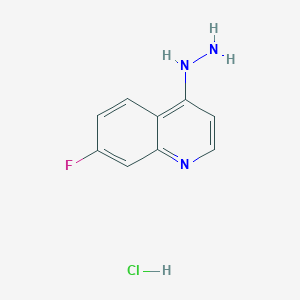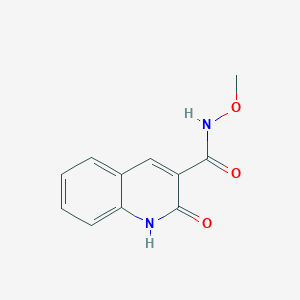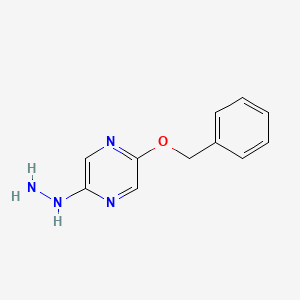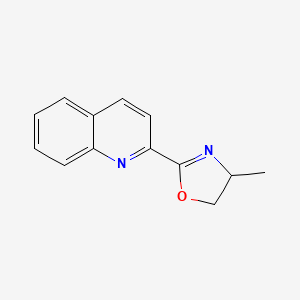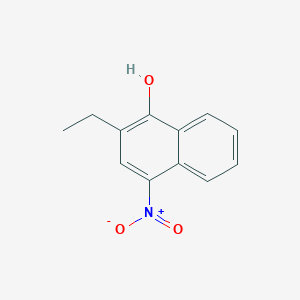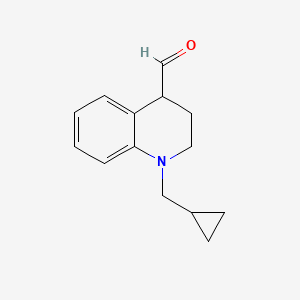![molecular formula C7H5BrN2O B11888137 7-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11888137.png)
7-Bromoimidazo[1,5-a]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromoimidazo[1,5-a]pyridin-3(2H)-one is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure and versatility, which makes it valuable in various fields such as materials science, pharmaceuticals, and optoelectronics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromoimidazo[1,5-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with α-bromo ketones, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromoimidazo[1,5-a]pyridin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can have different functional groups attached to the imidazo ring, enhancing their chemical and biological properties .
Applications De Recherche Scientifique
7-Bromoimidazo[1,5-a]pyridin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes and imaging agents due to its luminescent properties.
Mécanisme D'action
The mechanism of action of 7-Bromoimidazo[1,5-a]pyridin-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features but different reactivity and applications.
Imidazo[1,2-a]pyrazine: Known for its versatility in organic synthesis and drug development.
Uniqueness
7-Bromoimidazo[1,5-a]pyridin-3(2H)-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable scaffold for the development of new compounds with diverse applications in various fields .
Propriétés
Formule moléculaire |
C7H5BrN2O |
|---|---|
Poids moléculaire |
213.03 g/mol |
Nom IUPAC |
7-bromo-2H-imidazo[1,5-a]pyridin-3-one |
InChI |
InChI=1S/C7H5BrN2O/c8-5-1-2-10-6(3-5)4-9-7(10)11/h1-4H,(H,9,11) |
Clé InChI |
NVBNBWJPRJNDAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=CNC2=O)C=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




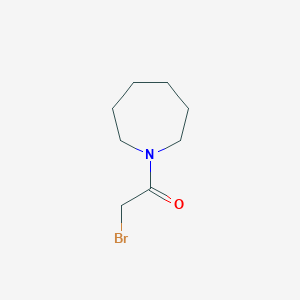

![8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11888087.png)
